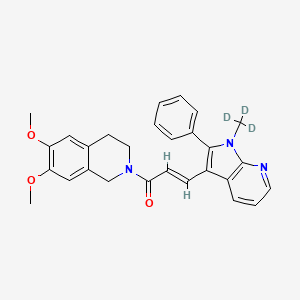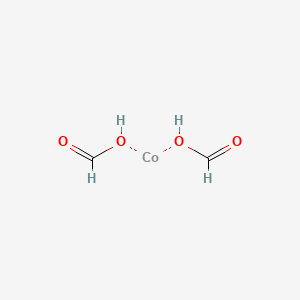
Cobalt(2+),diformate,dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt formate is an inorganic compound with the chemical formula Co(HCO₂)₂. It typically exists as a dihydrate, forming a three-dimensional metal-organic framework structure. This compound is a red crystalline solid that is soluble in water and has a density of 2.13 g/cm³ at 20°C . Cobalt formate is used in various applications, including as a catalyst in chemical manufacturing and for isolating isotopically enriched hydrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt formate can be synthesized by adding cobalt nitrate and phytic acid to a mixture of water, methanol, and dimethyl formamide. The solution is then heated to 100°C for about 24 hours, resulting in the formation of red crystalline cobalt formate .
Industrial Production Methods: In industrial settings, cobalt formate is often produced through the thermal decomposition of cobalt formate dihydrate under an inert atmosphere. This process involves heating the compound to 380°C for four hours under a high-purity nitrogen stream, yielding uniformly distributed cobalt nanoparticles on an alumina surface .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cobalt formate can be oxidized to form cobalt oxide (Co₃O₄) when heated in the presence of oxygen.
Reduction: The compound can be reduced to metallic cobalt using hydrogen or carbon monoxide as reducing agents.
Substitution: Cobalt formate can react with other metal salts to form different metal formates.
Major Products Formed:
Oxidation: Cobalt oxide (Co₃O₄)
Reduction: Metallic cobalt
Substitution: Various metal formates
Aplicaciones Científicas De Investigación
Cobalt formate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cobalt formate involves its ability to release cobalt ions in vivo. These ions can interact with various molecular targets and pathways, leading to a range of biological effects. For example, cobalt ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . Additionally, cobalt ions can interfere with cellular signaling pathways, leading to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Cobalt chloride (CoCl₂): A blue solid used in humidity indicators and as a precursor to other cobalt compounds.
Cobalt nitrate (Co(NO₃)₂): A red deliquescent crystal used in the preparation of cobalt catalysts and pigments.
Cobalt sulfate (CoSO₄): A red crystalline solid used in electroplating and as a drying agent for paints and inks.
Uniqueness of Cobalt Formate: Its red crystalline appearance and solubility in water also distinguish it from other cobalt compounds .
Propiedades
Fórmula molecular |
C2H4CoO4 |
|---|---|
Peso molecular |
150.98 g/mol |
Nombre IUPAC |
cobalt;formic acid |
InChI |
InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3); |
Clave InChI |
XBPFEDGVFWJOTO-UHFFFAOYSA-N |
SMILES canónico |
C(=O)O.C(=O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


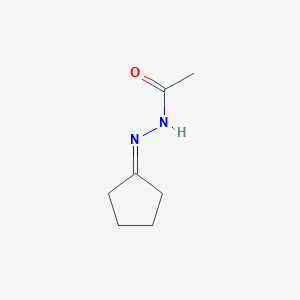
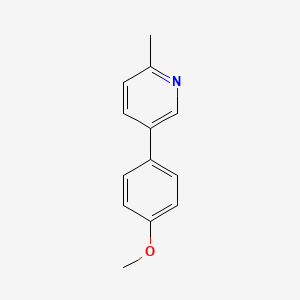
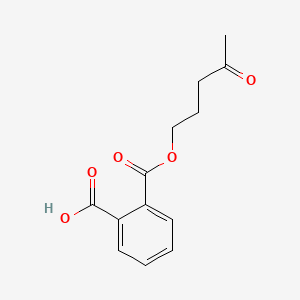

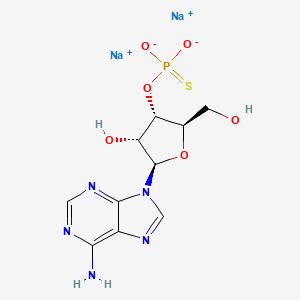
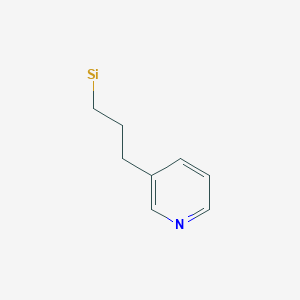
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
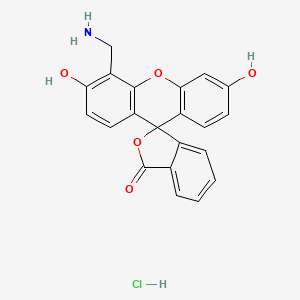
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
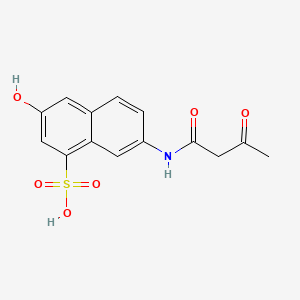
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
